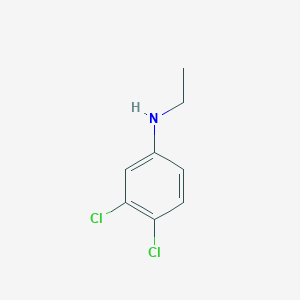

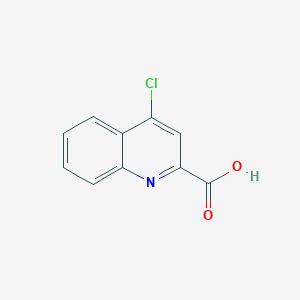

(3,4-Dichloro-phenyl)-ethyl-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

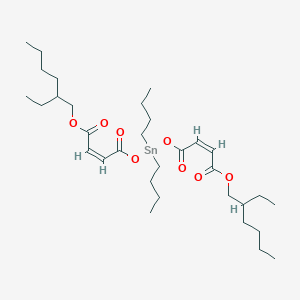

The synthesis of similar compounds typically involves the reaction of a substituted aryl amine with phosgene to form its isocyanate derivative. This is subsequently reacted with dimethylamine to give the final product .

Molecular Structure Analysis

The molecular structure of similar compounds involves a dichlorophenyl group attached to a urea or isocyanate group .

Aplicaciones Científicas De Investigación

Polymer Solar Cells Enhancement

Amine-based fullerene derivatives, including those structurally related to (3,4-Dichloro-phenyl)-ethyl-amine, have shown promise in enhancing the efficiency of polymer solar cells. Specifically, an amine-based, alcohol-soluble fullerene derivative demonstrated a 4-fold increase in electron mobility compared to a traditional fullerene derivative, which was successfully applied as an acceptor and cathode interfacial material in polymer solar cells. This application resulted in a moderate power conversion efficiency of 3.1%, highlighting the potential of amine derivatives in improving solar cell performance and simplifying the device fabrication process (Lv et al., 2014).

Renewable Building Blocks in Materials Science

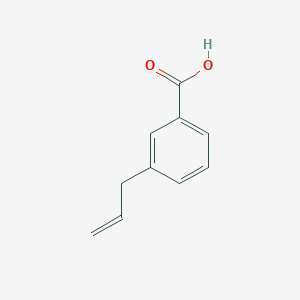

Research into renewable resources for materials science has identified phloretic acid, a compound structurally similar to (3,4-Dichloro-phenyl)-ethyl-amine, as a sustainable alternative to traditional phenol for introducing phenolic functionalities into molecules. This approach enables the enhancement of the reactivity of molecules bearing hydroxyl groups toward benzoxazine ring formation, potentially leading to a broad range of applications due to the versatile properties of benzoxazines (Trejo-Machin et al., 2017).

Catalysis and Olefin Oligomerization

Amine derivatives have been utilized in the field of catalysis, particularly in olefin oligomerization processes. Heterogeneous complexes of nickel MCM-41 with β-diimine ligands, structurally related to (3,4-Dichloro-phenyl)-ethyl-amine, have been developed and applied in ethylene and propylene oligomerization. These complexes have shown activity and selectivity in the oligomerization process, demonstrating the utility of amine derivatives in catalytic applications (Rossetto et al., 2015).

Heterocyclic Compound Synthesis

Amine derivatives play a crucial role in the synthesis of heterocyclic compounds, which are essential in pharmaceuticals and materials science. For example, the synthesis of 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives was achieved through ultrasound-mediated condensation of amine with dehydroacetic acid, showcasing an efficient, environmentally friendly protocol for synthesizing heterocyclic compounds (Wang et al., 2011).

Propiedades

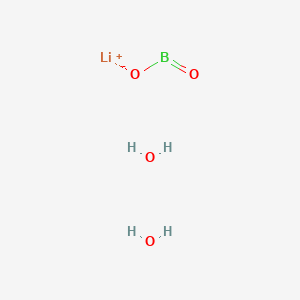

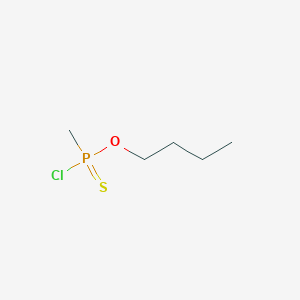

IUPAC Name |

3,4-dichloro-N-ethylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5,11H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUKQGMBZOYBQCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=C(C=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00549929 |

Source

|

| Record name | 3,4-Dichloro-N-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00549929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,4-Dichloro-phenyl)-ethyl-amine | |

CAS RN |

17847-40-4 |

Source

|

| Record name | 3,4-Dichloro-N-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00549929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

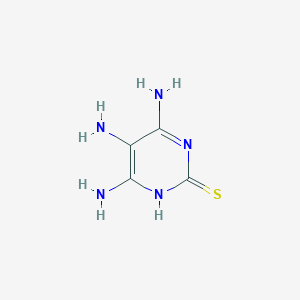

![Thieno[3,2-d]pyrimidin-4-amine](/img/structure/B90789.png)

![1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one](/img/structure/B90797.png)